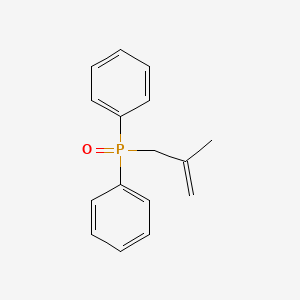
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride is a complex organic compound with the molecular formula C22-H24-N2-O2.Cl-H and a molecular weight of 384.94 This compound is known for its unique structure, which includes an adamantyl group, a phenyl ring, and a nicotinamide moiety
Méthodes De Préparation
The synthesis of Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride involves several steps. One common method includes the reaction of 1-adamantyl bromide with p-aminophenyl nicotinamide in the presence of a base to form the intermediate product. This intermediate is then oxidized using hydrogen peroxide to introduce the 1-oxide group. Finally, the hydrochloride salt is formed by reacting the product with hydrochloric acid .
Analyse Des Réactions Chimiques
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove the 1-oxide group, reverting the compound to its original state.
Substitution: The adamantyl and phenyl groups can undergo substitution reactions with various reagents to introduce different functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used but typically involve modifications to the adamantyl, phenyl, or nicotinamide moieties .
Applications De Recherche Scientifique
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent and its effects on metabolic pathways.
Mécanisme D'action
The mechanism of action of Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or metabolic processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparaison Avec Des Composés Similaires
Nicotinamide, N-(p-(1-adamantyl)phenyl)-, 1-oxide, hydrochloride can be compared to other similar compounds, such as:
Nicotinamide: A simpler compound without the adamantyl and phenyl groups, used in various biochemical applications.
1-Adamantyl derivatives: Compounds containing the adamantyl group, known for their stability and unique chemical properties.
Phenyl nicotinamide derivatives: Compounds with a phenyl ring and nicotinamide moiety, used in medicinal chemistry for their potential therapeutic effects.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in simpler analogs .
Propriétés
Numéro CAS |
61876-40-2 |
|---|---|
Formule moléculaire |
C22H25ClN2O2 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
N-[4-(1-adamantyl)phenyl]-1-oxidopyridin-1-ium-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O2.ClH/c25-21(18-2-1-7-24(26)14-18)23-20-5-3-19(4-6-20)22-11-15-8-16(12-22)10-17(9-15)13-22;/h1-7,14-17H,8-13H2,(H,23,25);1H |
Clé InChI |
QYJNBVGVCPBJPV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=C[N+](=CC=C5)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


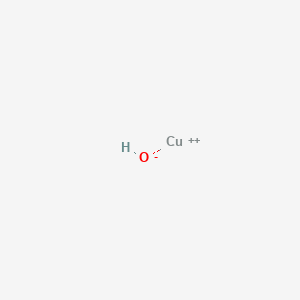
![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)
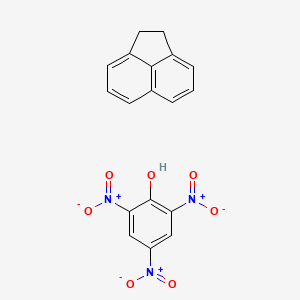


![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
![ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B14156210.png)
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
![5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one](/img/structure/B14156220.png)
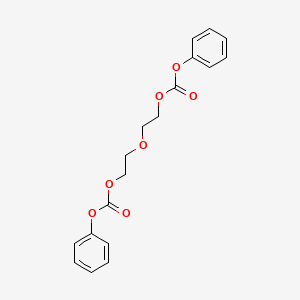
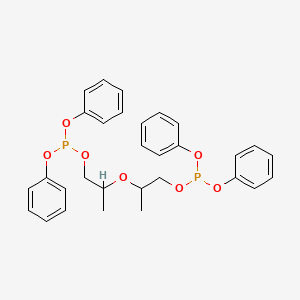
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)
![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
